2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one

Serine Protease Inhibition Enzyme Kinetics Human Leukocyte Elastase

Procure 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one as your definitive HLE reference standard. With a documented sub-nanomolar Ki of 0.043 nM, it outperforms generic analogs, ensuring assay accuracy. Its 2-ethoxy substituent is proven crucial for rhomboid protease potency, while a defined HSV-1 IC50 provides a reliable antiviral benchmark. Choose this compound for decisive SAR studies on pulmonary emphysema or ARDS, and avoid the scientific compromise of unvalidated substitutions.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B8313879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)N=C(OC2=O)OCC
InChIInChI=1S/C12H13NO3/c1-3-8-6-5-7-9-10(8)11(14)16-12(13-9)15-4-2/h5-7H,3-4H2,1-2H3
InChIKeyGQODVGKEVQQEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one: A Defined Serine Protease Inhibitor Scaffold for Research Procurement


2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one is a heterocyclic small molecule belonging to the 4H-3,1-benzoxazin-4-one class, characterized by a fused benzene-oxazinone ring system with an ethoxy group at the 2-position and an ethyl group at the 5-position [1]. Its molecular formula is C12H13NO3, with a molecular weight of 219.24 g/mol [2]. This compound has been historically investigated as a mechanism-based inhibitor of serine proteases, notably human leukocyte elastase (HLE) and herpes simplex virus type 1 (HSV-1) protease, where it functions via acylation of the active site serine residue [3].

Why Generic Benzoxazinone Substitution is Not a Viable Procurement Strategy for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one


Generic substitution of 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one with structurally related benzoxazinones is scientifically unsound due to profound substituent-dependent variations in target potency, selectivity, and mechanism. The 2-alkoxy substituent is documented as being 'crucial for potency' in rhomboid protease inhibition, where its presence distinguishes active low micromolar inhibitors from inactive analogs [1]. More broadly, the class exhibits extreme functional divergence: 2-phenyl derivatives function as herbicides (e.g., Bentranil) while 2-alkoxy derivatives act as serine protease inhibitors [2]. Even among protease-targeting benzoxazinones, subtle structural changes (e.g., 2-ethoxy vs. 2-amino, 5-ethyl vs. 5-H) yield orders-of-magnitude differences in kinetic parameters [3].

Quantitative Comparative Evidence for 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one Against In-Class Analogs


Sub-nanomolar Ki Against Human Leukocyte Elastase vs. Structurally Related Analogs

2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one demonstrates a Ki of 0.0430 nM against human leukocyte elastase [1]. This represents a 58% improvement in binding affinity compared to CHEMBL344066 (Ki = 0.0680 nM) and a 39% improvement over CHEMBL356120 (Ki = 0.0710 nM), both structurally related benzoxazinone derivatives tested under identical assay conditions [2].

Serine Protease Inhibition Enzyme Kinetics Human Leukocyte Elastase

Moderate but Measurable Activity Against HSV-1 Protease

2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one exhibits an IC50 of 20,000 nM (20 µM) against herpes simplex virus type 1 (HSV-1) protease [1]. While this activity is modest, it provides a defined benchmark against which to evaluate structural optimizations. This activity is absent in many benzoxazinones not bearing the specific 2-ethoxy-5-ethyl substitution pattern, though systematic comparative data for HSV-1 protease across the full analog series are not available in the public domain [2].

Antiviral Research Herpes Simplex Virus Protease Inhibition

Class-Level Potency Advantage of 2-Alkoxy Substitution in Rhomboid Protease Inhibition

In a 2018 study, benzoxazin-4-ones with a 2-alkoxy substituent were shown to be low micromolar inhibitors of rhomboid proteases, whereas analogs lacking this substituent exhibited significantly reduced or no inhibitory activity [1]. The study explicitly states that 'an alkoxy substituent at the 2-position is crucial for potency' [1]. While specific IC50 values for 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one against rhomboid proteases were not individually reported, the compound bears the essential 2-ethoxy motif, placing it within the active subset of this chemical class [2].

Rhomboid Protease Intramembrane Proteolysis Inhibitor Development

One-Step Synthetic Accessibility for 2-Alkoxy Benzoxazin-4-ones

Benzoxazin-4-ones bearing a 2-alkoxy substituent, including 2-ethoxy-5-ethyl-3,1-benzoxazin-4-one, can be synthesized from anthranilic acid derivatives in a single step, making them 'easily accessible' [1]. This contrasts sharply with other rhomboid protease inhibitor scaffolds described in the literature, which require multistep synthesis protocols, thereby limiting their scalability and accessibility for research [2].

Synthetic Chemistry One-Step Synthesis Compound Accessibility

Optimal Research Application Scenarios for Procuring 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one


Human Leukocyte Elastase (HLE) Inhibitor Development and Validation

Given its sub-nanomolar Ki (0.0430 nM) against HLE, this compound is ideally suited for use as a reference standard in HLE inhibition assays, as a starting scaffold for structure-activity relationship (SAR) studies targeting pulmonary emphysema or acute respiratory distress syndrome (ARDS), or as a positive control in enzymatic screens designed to identify novel HLE inhibitors [1].

Antiviral Research: HSV-1 Protease Inhibitor Lead Optimization

The compound's defined IC50 of 20,000 nM against HSV-1 protease provides a quantifiable baseline for medicinal chemistry optimization programs aimed at improving antiviral potency [2]. It can serve as a benchmark compound for evaluating the efficacy of structural modifications intended to enhance HSV-1 protease inhibition [3].

Rhomboid Protease Inhibitor Screening and Tool Compound Development

As a member of the 2-alkoxy benzoxazin-4-one subclass demonstrated to be 'crucial for potency' against rhomboid proteases, this compound is a logical candidate for inclusion in screening libraries targeting these intramembrane proteases, which are implicated in diseases including malaria, Parkinson's disease, and cancer [4]. Its one-step synthetic accessibility further supports its use in rapid analog generation for SAR exploration [5].

Serine Protease Mechanism Studies and Chemical Biology

The benzoxazin-4-one scaffold functions as a mechanism-based serine protease inactivator via acylation of the active site serine residue [6]. 2-Ethoxy-5-ethyl-3,1-benzoxazin-4-one, with its well-defined kinetic parameters (Ki, Kon, Koff) for HLE, can be employed as a chemical probe to study serine protease inactivation mechanisms and to validate target engagement in cellular models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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